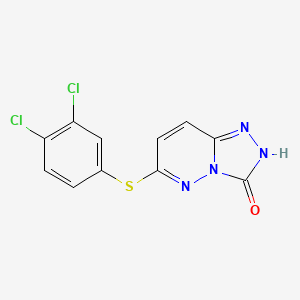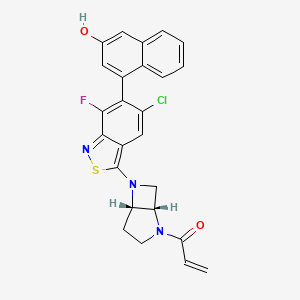
KRAS inhibitor-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS inhibitor-13 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of small GTPases. KRAS is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of this compound represents a significant advancement in targeted cancer therapy, aiming to disrupt the aberrant signaling pathways driven by mutant KRAS proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
KRAS inhibitor-13 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the formation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. For instance, one approach involves the use of hetero-tricyclic compounds as starting materials, which undergo various chemical transformations to yield the final product . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS inhibitor-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the core structure of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties. These derivatives are often studied to identify compounds with improved efficacy and reduced toxicity .
Applications De Recherche Scientifique
KRAS inhibitor-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in biological assays to investigate the role of KRAS in cellular signaling pathways and cancer progression.
Industry: Applied in the development of new cancer therapies and diagnostic tools targeting KRAS mutations.
Mécanisme D'action
KRAS inhibitor-13 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the GTP-bound active form of KRAS, preventing it from interacting with downstream effectors in the MAP kinase pathway . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
KRAS inhibitor-13 is compared with other similar compounds, such as sotorasib and adagrasib, which are also KRAS inhibitors targeting the G12C mutation . While these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of potency, selectivity, and resistance profiles . Other similar compounds include MRTX1133 and JAB-23000, which target different KRAS mutations .
Conclusion
This compound represents a promising advancement in the field of targeted cancer therapy. Its ability to specifically inhibit mutant KRAS proteins offers potential therapeutic benefits for patients with KRAS-driven cancers. Ongoing research and development efforts aim to further optimize its efficacy and safety profiles, paving the way for its potential clinical application.
Propriétés
Formule moléculaire |
C25H19ClFN3O2S |
|---|---|
Poids moléculaire |
480.0 g/mol |
Nom IUPAC |
1-[(1S,5S)-6-[5-chloro-7-fluoro-6-(3-hydroxynaphthalen-1-yl)-2,1-benzothiazol-3-yl]-2,6-diazabicyclo[3.2.0]heptan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-2-21(32)29-8-7-19-20(29)12-30(19)25-17-11-18(26)22(23(27)24(17)28-33-25)16-10-14(31)9-13-5-3-4-6-15(13)16/h2-6,9-11,19-20,31H,1,7-8,12H2/t19-,20-/m0/s1 |
Clé InChI |
URKYROWBWZUPML-PMACEKPBSA-N |
SMILES isomérique |
C=CC(=O)N1CC[C@H]2[C@@H]1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
SMILES canonique |
C=CC(=O)N1CCC2C1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


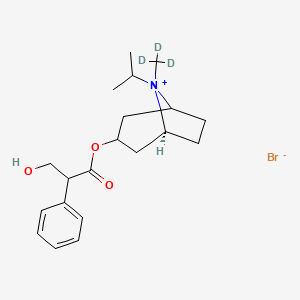
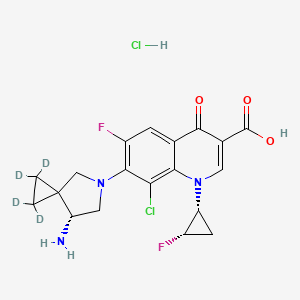

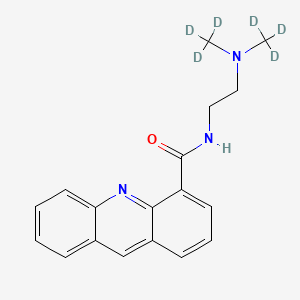
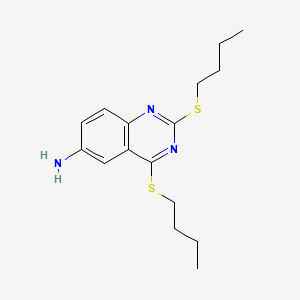
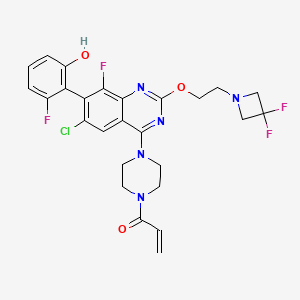

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
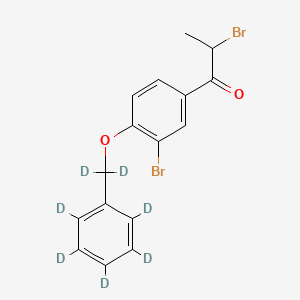
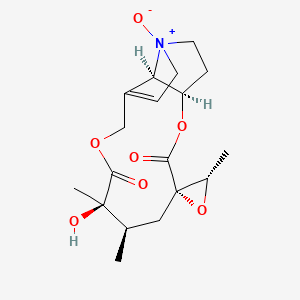
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
